molecular formula C20H15ClFNO3S B4620808 methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Cat. No.: B4620808
M. Wt: 403.9 g/mol
InChI Key: GNVDUKBXISVFKR-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenyl group, and a fluorophenyl group

Scientific Research Applications

Methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has a wide range of scientific research applications:

Preparation Methods

The synthesis of methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to yield the amide. The final step involves the cyclization of the amide with thiophene-2-carboxylic acid methyl ester under appropriate conditions to form the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO3S/c1-26-20(25)18-16(13-4-8-15(22)9-5-13)11-27-19(18)23-17(24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDUKBXISVFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[2-(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

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